molecular formula C8H12N4O3 B13357763 2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide

2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide

Cat. No.: B13357763
M. Wt: 212.21 g/mol
InChI Key: JTSAHKALTURQSP-UHFFFAOYSA-N
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Description

The compound “2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide” features a bicyclic hexahydropyrrolo[3,4-c]pyrrole-4,6-dione core fused with an N'-hydroxyacetimidamide moiety. Its molecular structure includes two pyrrolidine rings fused at the 3,4- and 1H-positions, with ketone groups at positions 4 and 6 (see ChemDraw data in ).

Properties

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

2-(1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H12N4O3/c9-6(11-15)3-12-1-4-5(2-12)8(14)10-7(4)13/h4-5,15H,1-3H2,(H2,9,11)(H,10,13,14)

InChI Key

JTSAHKALTURQSP-UHFFFAOYSA-N

Isomeric SMILES

C1C2C(CN1C/C(=N/O)/N)C(=O)NC2=O

Canonical SMILES

C1C2C(CN1CC(=NO)N)C(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide typically involves multistep organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrrole derivative, the compound can be synthesized through a series of reactions including condensation, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .

Scientific Research Applications

2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biological assays to investigate its potential as a therapeutic agent.

    Medicine: Research explores its potential as a drug candidate for treating various diseases due to its unique structure and biological activity.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of bicyclic pyrrolo-pyrrolidine derivatives. Key structural analogs include:

3-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile (C₉H₉N₃O₃, MW: 207.19 g/mol)

  • Features a nitrile (-CN) group instead of the hydroxylamine (-NHOH) moiety.
  • The nitrile enhances electrophilicity, making it reactive in click chemistry or nucleophilic additions.
  • Lower molecular weight (207 vs. ~255) implies reduced steric hindrance.

2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic Acid (C₉H₁₂N₂O₄, MW: 212.20 g/mol) Substituted with a carboxylic acid (-COOH) group. Higher polarity and acidity (pKa ~4-5) compared to the hydroxylamine group (pKa ~6-8). Potential for salt formation, improving aqueous solubility.

[(3aR,6aS)-5-(4,6-Dimethylpyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl][2-fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl]methanone (C₂₁H₂₂FN₇O, MW: 431.45 g/mol) Includes a pyrimidine-triazole hybrid substituent. Fluorine and triazole groups enhance bioavailability and target selectivity (e.g., kinase inhibition). Larger molecular weight suggests increased complexity for drug design.

Physicochemical and Pharmacological Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) Bioactivity Insights
Target Compound ~C₉H₁₃N₅O₃ ~255.24 N'-hydroxyacetimidamide Moderate (polar groups) Chelation, enzyme inhibition
3-Oxopropanenitrile analog C₉H₉N₃O₃ 207.19 Nitrile Low (non-polar nitrile) Reactive intermediate
Propanoic acid analog C₉H₁₂N₂O₄ 212.20 Carboxylic acid High (ionizable COOH) Salt formation, drug delivery
Pyrimidinyl-triazole analog C₂₁H₂₂FN₇O 431.45 Pyrimidine, triazole, fluorine Low (bulky substituents) Kinase inhibition, antiviral

Research Implications

The N'-hydroxyacetimidamide group in the target compound offers unique advantages:

  • Chelation Potential: The hydroxylamine moiety may bind transition metals (e.g., Fe³⁺, Cu²⁺), relevant in metalloenzyme inhibition or antioxidant therapies.
  • Hydrogen-Bonding Capacity : Enhances interactions with biological targets (e.g., kinases, proteases) compared to nitrile or carboxylic acid analogs.
  • Metabolic Stability : The hydroxylamine group may undergo slower oxidation than primary amines, improving pharmacokinetics.

In contrast, nitrile and carboxylic acid analogs prioritize reactivity and solubility, respectively, making them more suitable for specific applications like prodrugs or intermediates.

Biological Activity

The compound 2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide (CAS Number: 1850019-40-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C10H14N2O4C_{10}H_{14}N_2O_4 with a molecular weight of 226.23 g/mol. Its structural complexity arises from the bicyclic framework, which may influence its interaction with biological systems.

PropertyValue
CAS Number1850019-40-7
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
DensityN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves a multi-step process that may include cycloaddition reactions and functional group modifications. Specific synthetic routes have been documented using starting materials such as α-amino acids and maleimides under controlled conditions to achieve high yields of the desired product.

The biological activity of 2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide is believed to involve interactions with specific enzymes or receptors within biological pathways. Preliminary studies suggest it may exhibit antitumor and antimicrobial properties, potentially modulating cellular signaling pathways.

Antitumor Activity

Research has indicated that derivatives of this compound can induce apoptosis in cancer cell lines. A study highlighted its effectiveness against colorectal cancer cells through mechanisms involving oxidative stress induction and apoptosis pathways .

Antimicrobial Effects

In vitro studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes .

Case Studies

  • Antitumor Efficacy : A recent study evaluated the efficacy of the compound in a mouse model of colorectal cancer. Results demonstrated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating promising potential for development as an antimicrobial agent.

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